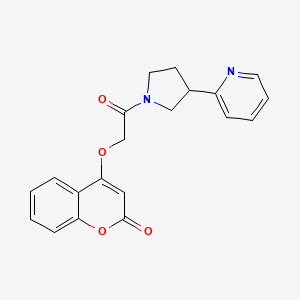

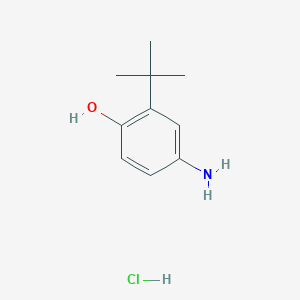

4-(2-oxo-2-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethoxy)-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-oxo-2-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethoxy)-2H-chromen-2-one, also known as OP-1068 or GSK690693, is a potent and selective inhibitor of the protein kinase AKT. AKT is a serine/threonine kinase that plays a critical role in cell survival, proliferation, and metabolism. Overexpression or activation of AKT has been implicated in various diseases, including cancer, diabetes, and cardiovascular diseases. Therefore, inhibition of AKT has emerged as a promising therapeutic strategy for these diseases.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Characterization

A study by Sosnovskikh et al. (2018) detailed the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide, resulting in the formation of triazine derivatives upon refluxing in pyridine or ethanol. This synthesis highlights the chemical reactivity and potential for creating diverse derivatives of chromen-2-one compounds Sosnovskikh et al., 2018.

Kibou et al. (2016) reported an easy solventless synthesis of new mono and bis amino-5H-chromeno[3,4-c]pyridin-5-one derivatives, emphasizing a simple, environmentally friendly synthesis pathway. The study also provided the X-ray structures of these compounds, contributing to the understanding of their molecular conformations Kibou et al., 2016.

Biological Activities and Applications

The synthesis and characterization of coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one and its aminoethanoic acid and pyrrolidine-2-carboxylic acid mixed ligand complexes were explored by Aiyelabola et al. (2017). These complexes showed good cytotoxic activity, indicating their potential for pharmaceutical applications Aiyelabola et al., 2017.

Another study by Tiwari et al. (2018) focused on the ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives, evaluating their antimicrobial, enzyme assay, docking study, and toxicity study. This research emphasizes the antimicrobial potential of chromone derivatives and their safety profile Tiwari et al., 2018.

Propiedades

IUPAC Name |

4-[2-oxo-2-(3-pyridin-2-ylpyrrolidin-1-yl)ethoxy]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c23-19(22-10-8-14(12-22)16-6-3-4-9-21-16)13-25-18-11-20(24)26-17-7-2-1-5-15(17)18/h1-7,9,11,14H,8,10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEBTICYOLXMNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=N2)C(=O)COC3=CC(=O)OC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Phenyl-2-pyrazin-2-yl-2-azaspiro[3.3]heptane](/img/structure/B2999672.png)

![6-cyclopropyl-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2999677.png)

![3-allyl-2-(benzylthio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2999679.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2999680.png)

![N-(3-chloro-4-fluorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2999683.png)

![2-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2999684.png)

![N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide](/img/structure/B2999688.png)

![6-(2,4-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2999689.png)

![(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol](/img/structure/B2999694.png)